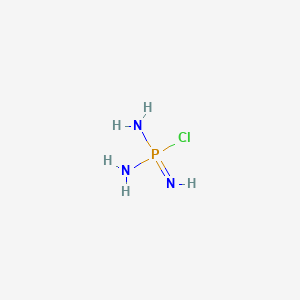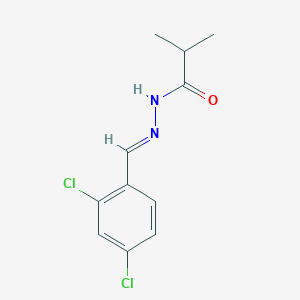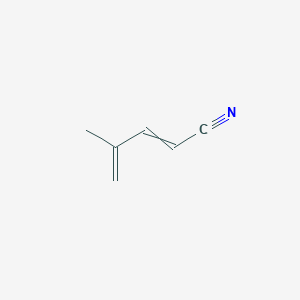
4-Methylpenta-2,4-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpenta-2,4-dienenitrile is an organic compound with the molecular formula C6H7N. It is a derivative of penta-2,4-dienenitrile, characterized by the presence of a methyl group at the fourth carbon atom. This compound is part of the nitrile family, which is known for its distinctive -C≡N functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpenta-2,4-dienenitrile typically involves the reaction of 4-methylpent-2-en-4-ynenitrile with suitable reagents under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the starting material, followed by the addition of an electrophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpenta-2,4-dienenitrile undergoes various chemical reactions, including:
Addition Reactions: It can react with electrophiles containing electron-deficient multiple bonds, such as dichlorocarbene, to form addition products.
Cycloaddition Reactions: The compound can participate in [4 + 2] cycloaddition reactions with dienophiles like benzoquinone and naphthoquinone, leading to the formation of cyclic products.
Common Reagents and Conditions
Dichlorocarbene: Used in insertion reactions at the C-4 double bond.
Benzoquinone and Naphthoquinone: Used in [4 + 2] cycloaddition reactions under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Methylpenta-2,4-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-Methylpenta-2,4-dienenitrile involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where the nitrile group acts as an electrophile. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penta-2,4-dienenitrile: The parent compound without the methyl group.
2,4-Pentadienenitrile: Another derivative with similar structural features
Uniqueness
4-Methylpenta-2,4-dienenitrile is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural modification can lead to different chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
24532-90-9 |
|---|---|
Molekularformel |
C6H7N |
Molekulargewicht |
93.13 g/mol |
IUPAC-Name |
4-methylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C6H7N/c1-6(2)4-3-5-7/h3-4H,1H2,2H3 |
InChI-Schlüssel |
OUWUBOQHBABHDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


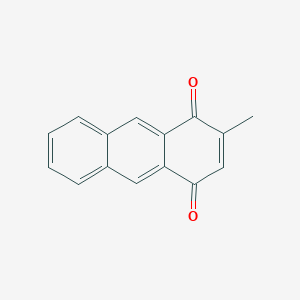
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)

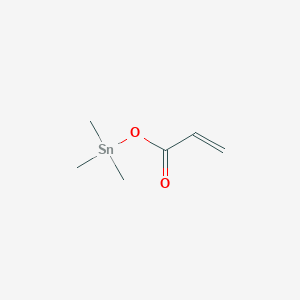
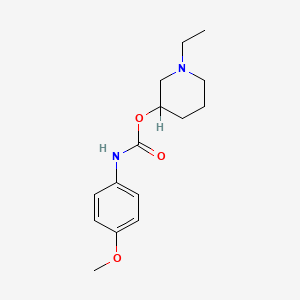
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

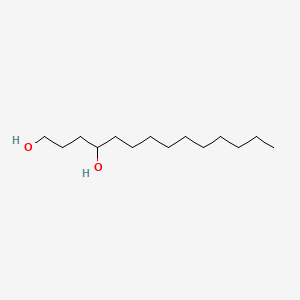
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
